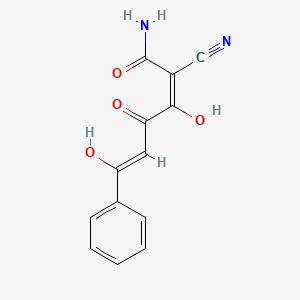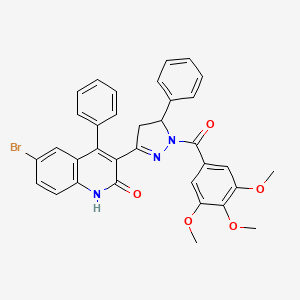![molecular formula C22H20N6O5S3 B15007819 ethyl ({6-[({[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)acetate](/img/structure/B15007819.png)
ethyl ({6-[({[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-{[6-(2-{[4-METHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETATE is a complex organic compound that features a combination of triazole, benzothiazole, and acetate groups
Métodos De Preparación
The synthesis of ETHYL 2-{[6-(2-{[4-METHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Formation of Triazole and Benzothiazole Intermediates: These intermediates are synthesized through cyclization reactions involving appropriate starting materials.
Coupling Reactions: The triazole and benzothiazole intermediates are coupled using reagents such as thionyl chloride or phosphorus oxychloride.
Acetylation: The final step involves the acetylation of the coupled product to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Análisis De Reacciones Químicas
ETHYL 2-{[6-(2-{[4-METHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or triazole rings, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Aplicaciones Científicas De Investigación
ETHYL 2-{[6-(2-{[4-METHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETATE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the presence of triazole and benzothiazole moieties.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mecanismo De Acción
The mechanism of action of ETHYL 2-{[6-(2-{[4-METHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETATE involves interactions with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to inhibition or activation of specific biological processes.
Pathways: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
ETHYL 2-{[6-(2-{[4-METHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETATE can be compared with similar compounds such as:
Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.
Benzothiazole Derivatives: Compounds like riluzole and pramipexole, which are used in the treatment of neurological disorders.
The uniqueness of ETHYL 2-{[6-(2-{[4-METHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETATE lies in its combined structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C22H20N6O5S3 |
|---|---|
Peso molecular |
544.6 g/mol |
Nombre IUPAC |
ethyl 2-[[6-[[2-[[4-methyl-5-(3-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C22H20N6O5S3/c1-3-33-19(30)12-35-22-24-16-8-7-14(10-17(16)36-22)23-18(29)11-34-21-26-25-20(27(21)2)13-5-4-6-15(9-13)28(31)32/h4-10H,3,11-12H2,1-2H3,(H,23,29) |
Clave InChI |
FSJSOHGUDSODTC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CSC3=NN=C(N3C)C4=CC(=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Benzyl-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B15007741.png)

![6-Ethoxy-2-{[(2-methylbiphenyl-3-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B15007746.png)
![1-(2-chloro-10H-phenothiazin-10-yl)-2-[(pyridin-3-ylmethyl)amino]ethanone](/img/structure/B15007749.png)
![1'-[(4-Benzylpiperidin-1-YL)methyl]-5-methyl-5-phenyl-1',2'-dihydrospiro[1,3-dioxane-2,3'-indol]-2'-one](/img/structure/B15007757.png)
![methyl (2E)-(1,3-benzothiazol-2-ylsulfanyl)[2-(4-bromophenyl)hydrazinylidene]ethanoate](/img/structure/B15007758.png)
![Ethyl 2-({[3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15007759.png)
![(3E)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B15007769.png)
![2-Bromo-4-[1-(4-chlorophenyl)benzo[f]quinolin-3-yl]-6-ethoxyphenol](/img/structure/B15007774.png)

![3-Methyl-1-phenyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B15007795.png)
![methyl 4-{[(2Z)-6-{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}-3-ethyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B15007815.png)

![8-({[4-amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-7-(3-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15007832.png)
